D-sorbitol, potassium salt
Description
Properties
CAS No. |
197852-63-4 |
|---|---|
Molecular Formula |
C106H174N32O37 |
Synonyms |
D-sorbitol, potassium salt |
Origin of Product |
United States |
Synthesis and Preparation Methodologies for D Sorbitol, Potassium Salt
Direct Synthesis Approaches to D-Sorbitol, Potassium Salt
Direct synthesis methods involve the direct reaction of D-sorbitol with a potassium source to form the salt. These are often the most straightforward approaches to obtaining the target compound.
The most direct and common method for preparing this compound is through the neutralization of D-sorbitol with a strong potassium base, leading to the formation of a potassium alkoxide. D-sorbitol, a hexahydric alcohol, possesses weakly acidic hydroxyl groups that can be deprotonated by a strong base like potassium hydroxide (B78521) (KOH). The pKa of sorbitol is relatively high, indicating it is a very weak acid, which necessitates the use of strong bases for effective neutralization.
The reaction can be performed in several ways:
Molten Reaction: In one approach, D-sorbitol is heated to its molten state (approximately 140–150°C), and potassium hydroxide is added incrementally. Conducting this under a vacuum can help remove the water formed during the reaction, driving the equilibrium towards salt formation.
Solution-Based Reaction: The reaction can also occur in an aqueous or alcoholic medium, where the potassium base is added to a solution of D-sorbitol.
In-Situ Formation: There is potential for the in-situ formation of this compound during the industrial production of D-sorbitol itself. For instance, the catalytic hydrogenation of gluconolactone (B72293) to D-sorbitol can be carried out in the presence of potassium methoxide (B1231860) (KOMe) as a base. The alkaline conditions created by KOMe can promote the partial deprotonation of D-sorbitol's hydroxyl groups, forming the potassium salt within the reaction mixture.
Another patented method describes the reaction of D-sorbitol powder with potassium formate (B1220265) at a 1:1 ratio under normal pressure. google.com This reaction is reported to produce "sorbose potassium alcoholate" (potassium sorbitolate) at a relatively low temperature of 30-50°C. google.com
| Potassium Base | Medium/Method | Temperature | Key Findings/Notes | Reference |
|---|---|---|---|---|
| Potassium Hydroxide (KOH) | Molten D-Sorbitol | 140–150°C | Reaction time of 3-4 hours; vacuum can facilitate water removal. | |
| Potassium Hydroxide (KOH) | Aqueous or Alcoholic | Not specified | Analogous to sodium salt synthesis. | |
| Potassium Methoxide (KOMe) | Methanol (B129727) (in-situ during hydrogenation) | 60–65°C | Potential for in-situ formation of the potassium salt during D-sorbitol production. | |
| Potassium Formate | Solid State (powder) | 30–50°C (optimum at 40°C) | Forms the main component of a liquid fertilizer. | google.com |
Solvothermal and hydrothermal methods, which involve chemical reactions in a closed system using solvents at temperatures above their boiling points, represent a potential pathway for the synthesis of this compound. While direct synthesis of the salt via this method is not extensively documented, related research provides a basis for its feasibility.
Hydrothermal synthesis has been used to control the crystal structure of TiO2 nanoparticles by adding D-sorbitol to an aqueous solution, demonstrating that D-sorbitol is stable and reactive under these conditions. nih.gov Studies on the decomposition of sorbitol under hydrothermal conditions (170-250°C) show that it follows a first-order reaction rate, providing critical data on its stability. researchgate.net Furthermore, microwave-assisted solvothermal synthesis is a recognized technique for preparing various potassium niobates from precursors, highlighting the method's utility in forming potassium-containing compounds. unesp.br This technique offers advantages such as lower energy consumption and better control over product morphology. unesp.br
Based on these findings, a hypothetical hydrothermal or solvothermal synthesis could involve reacting D-sorbitol with a potassium source (e.g., KOH or potassium carbonate) in an aqueous or alcoholic solvent within a sealed autoclave reactor, possibly with microwave assistance to reduce reaction times.
Electrochemical synthesis offers a sustainable and efficient methodology for producing various chemical compounds. researchgate.net The formation of this compound can be envisioned as a product of the electrochemical reduction of glucose or fructose (B13574), especially when conducted in an electrolyte containing potassium ions.
The paired electrochemical synthesis of sorbitol and gluconic acid from glucose has been demonstrated in undivided flow cells. researchgate.net Several studies have performed long-term electrolyses of glucose in an aqueous electrolyte of potassium carbonate (K2CO3) to produce sorbitol. researchgate.netresearchgate.net In such a system, glucose is reduced at the cathode to form sorbitol. wikipedia.org The presence of K+ ions from the electrolyte and the electrochemical conditions, potentially at a controlled pH, could facilitate the deprotonation of the newly formed sorbitol's hydroxyl groups to yield the potassium salt directly in the electrochemical cell. Similarly, the electrocatalytic reduction of fructose to sorbitol and mannitol (B672) has been studied in a mild alkaline medium (pH 11.3), conditions which are conducive to salt formation. rsc.org
| Starting Material | Electrolyte | Key Process Details | Potential for Salt Formation | Reference |
|---|---|---|---|---|
| D-Glucose | Potassium Carbonate (K2CO3) | Paired synthesis in a flow-through cell; reduction at the cathode. | The presence of K+ ions in the electrolyte could lead to the formation of the potassium salt of the sorbitol product. | researchgate.netresearchgate.net |
| Fructose | Buffer (pH 11.3) | Electrocatalytic reduction using a Cu wire cathode. | The mild alkaline conditions are favorable for deprotonating sorbitol's hydroxyl groups. | rsc.org |
Isolation of this compound from a reaction mixture is a critical step that relies on precipitation and crystallization techniques. Following the direct synthesis of the salt in a solution, methods such as solvent evaporation and subsequent crystallization can be employed for its isolation.
The crystallization behavior is influenced by the presence of both sorbitol and potassium ions. Research shows that polyols like sorbitol can act as additives to prevent the precipitation of potassium salts (like potassium carbonate and formate) from brines by lowering the true crystallization temperature (TCT). nih.gov This property is crucial as it suggests that to crystallize the this compound itself, careful control of temperature and concentration is required to overcome sorbitol's own inhibitory effect on salt precipitation. nih.gov The principle of selective precipitation, where a specific salt crystallizes from a solution containing multiple ions due to its lower solubility, is a key strategy. youtube.com For instance, potassium dichromate can be selectively precipitated from a solution containing sodium and chloride ions. youtube.com A similar approach could be designed to isolate this compound, by adjusting solvent composition, temperature, and pH to minimize its solubility relative to other species in the solution.
Indirect Synthetic Strategies for this compound Precursors
Indirect methods involve the synthesis of an intermediate complex or precursor which is then converted to the final this compound.
A ligand exchange, or substitution, reaction involves the replacement of one ligand in a metal complex with another. chemguide.co.uklibretexts.org This strategy can be applied to synthesize this compound by treating a suitable potassium complex with D-sorbitol. In this context, D-sorbitol, with its multiple hydroxyl groups, can act as a multidentate ligand that coordinates with the potassium ion.
The reaction can be conceptualized as follows: [K(L)n]+ + D-Sorbitol ⇌ [K(D-Sorbitol)]+ + nL
Where 'L' represents the original ligand (e.g., water, acetate, etc.). The equilibrium of the reaction depends on the relative stability of the potassium complexes and the concentrations of the reactants. libretexts.org
Kinetic studies on the oxidation of D-sorbitol by various metal complexes in alkaline media suggest the formation of intermediate metal-sugar alcohol complexes. zapjournals.comresearchgate.net For example, the oxidation of D-sorbitol by potassium permanganate (B83412) in an alkaline medium is understood to proceed through the formation of a 1:1 manganese-sugar alcohol complex. zapjournals.com Similarly, the catalytically active species for the oxidation of sorbitol by Os(VIII) in aqueous alkaline solutions is reported to be a complex like [Os(VIII)O4(OH)2]2-. rsc.org These examples demonstrate the capacity of sorbitol to act as a ligand and form complexes, supporting the feasibility of a ligand exchange pathway for the synthesis of its potassium salt.
Templated Synthesis of this compound Adducts
The synthesis of this compound adducts can be guided by the presence of specific chemical species that act as templates, influencing the reaction pathway and final product structure. While not a templated synthesis in the traditional sense of forming a pre-organized cavity for a guest molecule, the use of certain reagents can direct the formation of specific adducts.
One area of relevant research is the formation of deep eutectic solvents (DESs), which are a class of ionic fluids that can be considered adducts. Green sorbitol-based DESs have been synthesized using D-sorbitol as a hydrogen bond donor and various quaternary ammonium (B1175870) salts as hydrogen bond acceptors. datapdf.com This synthesis is typically achieved through simple heating and stirring, demonstrating a straightforward method for creating D-sorbitol adducts. datapdf.com
In other synthetic contexts, potassium salts themselves can act as templating agents. For instance, in the synthesis of cyclic carbonates from sugar polyols like sorbitol using dimethyl carbonate (DMC), potassium carbonate (K₂CO₃) is used as a catalyst. researchgate.netresearchgate.net The potassium ion can coordinate with the hydroxyl groups of sorbitol, influencing their reactivity and orientation, thereby guiding the subsequent reaction with DMC. This interaction facilitates the formation of specific intermediates, such as 1,4- and 3,6-sorbitan, which are precursors to the final bis(cyclo-carbonate) product. researchgate.net This demonstrates how the potassium salt plays a crucial role beyond simple catalysis, structuring the reaction environment.
Research has also explored the co-impregnation of sorbitol onto catalyst supports, where the presence of potassium salts can influence the final properties of the material, suggesting complex interactions between sorbitol and potassium ions on a solid phase. acs.org
Solid-State Synthesis Techniques for this compound
Solid-state synthesis offers a solvent-free alternative for the production of this compound, aligning with green chemistry principles by reducing solvent waste. These methods typically involve the direct reaction of solid precursors under specific energy inputs.
One promising technique is resonant acoustic mixing (RAM) , a method that uses low-frequency, high-intensity acoustic energy to create a uniform shear field throughout the solid materials, facilitating chemical reactions without the need for bulk solvents. A patent has listed D-sorbitol and potassium hydroxide as suitable candidates for this type of process to produce salts. acs.org This technology allows for efficient mixing and reaction at the molecular level in the solid state.
Another approach involves the mechanical mixing and heating of solid reactants. Analogous solvent-free processes have been described where D-sorbitol is first melted (melting point ~95°C) and then mixed with another solid reactant, such as citric acid, before being heated in a vacuum to drive the reaction. google.com This melt-based approach could be adapted for the reaction of D-sorbitol with a solid potassium base, such as potassium hydroxide or potassium carbonate. The reaction would proceed by mixing the powdered reactants and heating them above the melting point of sorbitol.
However, the stability of alkoxide salts in the solid state is a critical consideration. Studies on primary sodium alkoxides have shown they can decompose in the presence of air, reacting with atmospheric CO₂. nsf.gov This highlights the necessity for controlled atmosphere conditions (e.g., under nitrogen or argon) when performing solid-state synthesis of this compound to prevent the formation of by-products like potassium carbonate.
The general synthetic routes for metal alkoxides from solid precursors often involve salt-elimination reactions or thermal decomposition, which are well-established in solid-state chemistry. unm.eduresearchgate.net These principles can be applied to develop a robust solid-state synthesis protocol for this compound.
Optimization of this compound Synthesis Parameters
The optimization of synthesis parameters is crucial for achieving high yield, purity, and efficiency in the production of this compound. The primary method for its synthesis is the direct neutralization of D-sorbitol with a potassium base.
Key parameters for the neutralization reaction include temperature, molar ratio of reactants, reaction time, and the choice of reaction medium.
Temperature: In a solvent-free approach, the reaction is conducted with molten D-sorbitol. A temperature range of 140–150°C is suggested to maintain sorbitol in a liquid state and facilitate the reaction with potassium hydroxide (KOH).
Molar Ratio: The stoichiometry of the potassium base to D-sorbitol is a critical parameter. D-sorbitol has six hydroxyl groups of varying acidity. The use of stoichiometric or a slight excess of KOH is recommended to ensure complete or desired deprotonation. The exact ratio will determine the degree of salt formation (i.e., how many hydroxyl groups are converted to potassium alkoxides).
Reaction Time: For reactions in molten sorbitol, a reaction time of 3–4 hours has been suggested, based on analogous polymerization reactions.
Reaction Medium: The neutralization can be performed in aqueous or alcoholic media, or in a solvent-free melt. Performing the reaction under a vacuum can help remove water formed during the neutralization, driving the equilibrium towards product formation.
The table below summarizes key parameters for the direct neutralization method.
| Parameter | Value/Condition | Rationale |
| Temperature | 140–150°C | Maintains sorbitol in a molten state for solvent-free reaction. |
| Reactants | D-Sorbitol, Potassium Hydroxide (KOH) | Direct neutralization of a weak acid (polyol) with a strong base. |
| Molar Ratio | Stoichiometric or excess KOH | To ensure complete deprotonation of the hydroxyl groups. |
| Environment | Vacuum | Facilitates removal of water, shifting reaction equilibrium. |
| Reaction Time | 3–4 hours | Based on analogous reactions for completion. |
Reaction Kinetics and Process Control for this compound Production
Understanding the reaction kinetics and implementing robust process control are essential for the safe, efficient, and reproducible synthesis of this compound.
Process Control: Modern process control relies on Process Analytical Technology (PAT) , which involves the real-time monitoring of Critical Process Parameters (CPPs) to ensure Critical Quality Attributes (CQAs) of the final product. bruker.commt.comadragos-pharma.com For the production of this compound, PAT tools can be implemented to monitor key parameters.
Real-time Spectroscopic Monitoring: In-situ probes, such as FTIR (ReactIR®) or Raman spectrometers, can be inserted directly into the reactor. katsura-chemical.co.jp FTIR spectroscopy is particularly useful for tracking the consumption of hydroxyl groups on the sorbitol molecule and the formation of the product. google.com
Temperature and pH Control: Automated synthesis workstations (e.g., EasyMax®) can precisely control the temperature of the reaction mixture and the rate of reagent addition. katsura-chemical.co.jp This is critical for managing the exothermic nature of the neutralization and maintaining the optimal reaction temperature. Continuous pH monitoring is also vital to control the extent of neutralization.
Mixing Efficiency: In a viscous medium like molten sorbitol, the mixing rate is a critical parameter. The process must be designed to ensure sufficient macromixing, mesomixing, and micromixing to overcome mass transfer limitations. becht.com
The table below outlines a PAT-based approach to process control.
| Parameter to Control | PAT Tool/Method | Purpose |
| Reaction Progression | In-situ FTIR/Raman Spectroscopy | Real-time monitoring of reactant consumption and product formation. katsura-chemical.co.jppharmoutsourcing.com |
| Temperature | Automated Reactor with Thermocouple | Precise control of reaction temperature to ensure consistent kinetics and safety. katsura-chemical.co.jp |
| pH / Extent of Neutralization | In-line pH probe | To monitor and control the addition of the base and ensure the desired degree of salt formation. |
| Viscosity/Mixing | Stirrer Torque/Power Measurement | Indirectly monitor viscosity changes and ensure adequate mixing in the viscous medium. becht.com |
Purity Assessment and Isolation Techniques for this compound
Ensuring the purity of this compound and its effective isolation from the reaction mixture are critical final steps in its synthesis.
Purity Assessment: A combination of analytical techniques is employed to assess the purity of the final product and quantify impurities.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing purity. researchgate.net Using a suitable column, such as one for hydrophilic interaction liquid chromatography (HILIC), it is possible to separate D-sorbitol, its potential isomers (like mannitol), and any unreacted starting materials or degradation products. researchgate.netnih.gov
Elemental Analysis: Inductively Coupled Plasma (ICP) spectroscopy is used to determine the precise potassium content, confirming the stoichiometry of the salt.
Titration: Acid-base titration can be used to determine any residual acidity or alkalinity in the final product, ensuring it is neutral or within a specified pH range. nihs.go.jp
Spectroscopic Methods: Fourier-Transform Infrared (FTIR) spectroscopy can confirm the identity of the product by identifying the characteristic functional group vibrations. X-ray Diffraction (XRD) can be used to analyze the crystallinity of the solid product.
Standard Purity Tests: Standard tests for impurities common in pharmaceutical or food-grade materials are also applicable. These include tests for chlorides, sulfates, heavy metals, and loss on drying. nihs.go.jp
The following table details common purity specifications for related compounds, which would be relevant for this compound.
| Test | Specification (Example) | Method |
| Assay (D-Sorbitol basis) | >97% of total glycitols | HPLC nihs.go.jp |
| Potassium Content | Theoretical % based on stoichiometry | ICP-OES |
| Chlorides | < 0.005% | Limit Test nihs.go.jp |
| Sulfates | < 0.006% | Limit Test nihs.go.jp |
| Heavy Metals | < 5 ppm | Limit Test nihs.go.jp |
| Loss on Drying | < 2.0% | Gravimetric (Vacuum Oven) nihs.go.jp |
| Acidity/Alkalinity | Neutral | pH measurement or Titration nihs.go.jp |
Isolation Techniques: The method of isolation depends on the synthesis route employed.
Crystallization: If the synthesis is performed in a solvent, the product can be isolated by cooling crystallization. datapdf.com The crude product is dissolved in a suitable solvent (e.g., aqueous ethanol) at an elevated temperature, and then cooled to induce crystallization. The choice of solvent is critical for obtaining high purity crystals. For polyether-polyols, a process involving neutralization followed by water removal to induce supersaturation and crystallization of the salt has been developed. acs.org
Filtration: Once crystals have formed, they are separated from the mother liquor by filtration. acs.org The filter cake is then washed with a cold solvent to remove residual impurities.
Drying: The isolated solid is dried under vacuum to remove any remaining solvent. nihs.go.jp
Solid-State Product: If a solvent-free synthesis is used, the resulting molten product is cooled and then pulverized or granulated to obtain a powder.
Scale-Up Considerations for this compound Synthesis
Scaling up the synthesis of this compound from the laboratory to an industrial scale introduces several challenges that must be addressed to ensure safety, efficiency, and consistent product quality. researchgate.net
Heat Transfer and Thermal Management: Neutralization reactions are exothermic. In a large-scale batch reactor, the surface-area-to-volume ratio decreases, making heat removal less efficient. acs.org This can lead to localized "hot spots," potentially causing degradation of the sorbitol or uncontrolled side reactions. The scale-up design must incorporate an adequate cooling system, and a move from batch to continuous-flow reactors can significantly improve heat transfer and safety. researchgate.netacs.org
Mixing and Mass Transfer: As reactor volume increases, achieving homogeneous mixing becomes more difficult, especially with viscous materials like molten sorbitol. becht.com Poor mixing can lead to longer reaction times, incomplete conversion, and non-uniform product quality. The design of the agitator, baffles, and the addition rate of reagents are critical factors. For highly viscous systems, continuous-flow reactors or high-shear mixers may be necessary to ensure efficient mass transfer. acs.org
Choice of Reactor: Batch vs. Continuous: While lab-scale synthesis is often done in batch reactors, large-scale production may benefit from a continuous-flow process. Continuous reactors offer superior control over temperature, pressure, and reaction time, leading to higher throughput, better product consistency, and enhanced safety, particularly for exothermic reactions. researchgate.netacs.org Extrusion-assisted synthesis is another scalable continuous process that has been proposed for analogous reactions.
Solvent Handling and Recovery: If a solvent is used, its handling, recovery, and disposal become major considerations at scale, impacting both cost and environmental footprint. Solvent-free synthesis routes, such as reacting in molten sorbitol, become more attractive at an industrial scale to minimize these issues. acs.org
Product Isolation and Purification: Crystallization and filtration processes behave differently at large scales. Controlling crystal size distribution to ensure good filterability and handling properties is a key challenge. The efficiency of washing and drying operations must also be optimized for large quantities of product. datapdf.com
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound can be designed to align with the principles of green chemistry, aiming to minimize environmental impact and maximize efficiency. acs.orgnih.gov
Use of Renewable Feedstocks: D-sorbitol is industrially produced by the hydrogenation of glucose, which is derived from renewable biomass sources like corn, wheat, or potato starch. chemanalyst.comresearchgate.net Utilizing biomass as the starting material is a cornerstone of green chemistry (Principle #7). cuestionesdefisioterapia.com
Atom Economy: The direct neutralization of D-sorbitol with potassium hydroxide (C₆H₁₄O₆ + KOH → C₆H₁₃O₆K + H₂O) has a high atom economy, as the only by-product is water. Designing syntheses to maximize the incorporation of all materials used in the process into the final product is a key goal (Principle #2). acs.org
Safer Solvents and Solvent-Free Conditions: The synthesis can be performed in molten D-sorbitol, eliminating the need for organic solvents. This aligns with the principle of using safer solvents and auxiliaries or avoiding them altogether (Principle #5). nih.gov If a solvent is necessary, water or ethanol (B145695) are greener choices compared to hazardous organic solvents. nih.gov
Energy Efficiency: Conducting the reaction in a solvent-free melt can reduce energy consumption associated with heating and distilling large volumes of solvent. cuestionesdefisioterapia.com Optimizing the reaction temperature and time also contributes to energy efficiency (Principle #6). nih.gov
Catalysis: While the neutralization itself does not require a catalyst, related syntheses of sorbitol derivatives use catalysts to improve efficiency and selectivity. researchgate.net Using catalytic reagents in small amounts is superior to using stoichiometric reagents that are consumed in the reaction (Principle #9). acs.org
Waste Prevention: By using a high atom economy reaction and avoiding solvents, the generation of waste is significantly minimized, adhering to the most important principle of green chemistry: waste prevention (Principle #1). scispace.com
The table below summarizes the application of green chemistry principles to this synthesis.
| Green Chemistry Principle | Application in this compound Synthesis |
| 1. Prevention | High atom economy and solvent-free methods minimize waste. scispace.com |
| 2. Atom Economy | The neutralization reaction produces only water as a by-product. acs.org |
| 5. Safer Solvents/Auxiliaries | Synthesis in molten sorbitol avoids organic solvents. nih.gov |
| 6. Design for Energy Efficiency | Solvent-free synthesis reduces energy demand for heating/distillation. cuestionesdefisioterapia.com |
| 7. Use of Renewable Feedstocks | D-Sorbitol is derived from plant-based biomass. chemanalyst.comresearchgate.net |
| 8. Reduce Derivatives | Direct neutralization avoids protection/deprotection steps. scispace.com |
Structural Elucidation and Bonding Characterization of D Sorbitol, Potassium Salt
Diffraction-Based Structural Investigations of D-Sorbitol, Potassium Salt
Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination of this compound
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rigaku.comrigaku.com This technique would provide the absolute structure of this compound, yielding exact bond lengths, bond angles, and the coordination environment of the potassium ion.
Powder X-ray Diffraction (PXRD) for this compound Polymorphism and Crystallinity Studies
Powder X-ray diffraction (PXRD) is a fundamental technique for identifying crystalline phases and studying polymorphism—the ability of a compound to exist in more than one crystal structure. researchgate.netresearchgate.net The PXRD pattern serves as a unique "fingerprint" for a specific crystalline solid.
While numerous PXRD studies have been conducted on the various polymorphs of D-sorbitol researchgate.netresearchgate.net, there is no available literature presenting PXRD data for this compound. A systematic PXRD analysis would be necessary to identify the crystalline phases of the potassium salt formed under different preparation conditions (e.g., solvent, temperature). It would also be crucial for monitoring the phase purity of the synthesized salt and for detecting any potential polymorphic transformations upon processing or storage.
A hypothetical PXRD analysis might yield a diffraction pattern with characteristic peaks corresponding to the crystal lattice of the salt. Below is a representative table format that would be used to present such data if it were available.
Table 1: Hypothetical Powder X-ray Diffraction Data for this compound
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
(This table is for illustrative purposes only, as no experimental data for this compound is currently published.)
Neutron Diffraction Studies of this compound Hydrogen Bonding Networks
Neutron diffraction is uniquely suited for accurately locating hydrogen atoms within a crystal structure. Unlike X-rays, which scatter from electrons, neutrons scatter from atomic nuclei, making it possible to determine the positions of light atoms like hydrogen with high precision. This capability is vital for mapping the intricate network of hydrogen bonds that stabilize the crystal lattice of poly-hydroxy compounds.
While neutron diffraction has been employed to study elemental potassium aps.orgaps.org, no such studies have been performed on this compound. A neutron diffraction study would provide invaluable insight into the hydrogen bonding network within the salt's crystal structure. It would clarify the role of the remaining hydroxyl groups as hydrogen bond donors and acceptors and detail how the potassium ion influences this network. This information is critical for understanding the physicochemical properties of the compound.
Advanced Microscopy for this compound Morphology and Nanostructure
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) of this compound Aggregates
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the surface morphology, size, and shape of particles at the micro- and nanoscale. SEM provides high-resolution images of the sample's surface, revealing details about crystal habit and aggregation, while TEM allows for the observation of the internal structure and morphology of thinner samples.
Studies on D-sorbitol have utilized these techniques; for example, TEM has been used to observe the effect of sorbitol on the cell wall thickness of certain fungi. researchgate.net However, there are no published SEM or TEM images specifically for this compound. Such an investigation would be crucial to characterize the particle morphology, size distribution, and state of aggregation of the synthesized salt, which are critical parameters for its handling and application properties.
Atomic Force Microscopy (AFM) for Surface Topography of this compound Crystals
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can provide three-dimensional information about a sample's surface topography at the nanometer scale. It is particularly useful for studying crystal growth mechanisms, surface defects, and the arrangement of molecules on a crystal surface.
There is no evidence in the scientific literature of AFM being used to study the surface of this compound crystals. An AFM study would allow for the visualization of the crystal surfaces with near-atomic resolution, providing insights into the growth patterns and the presence of any surface defects or dislocations.
Computational and Theoretical Insights into this compound Structure and Bonding
Computational modeling, such as Density Functional Theory (DFT), provides theoretical insights into molecular structure, stability, and bonding that can complement experimental data. These methods can be used to predict the most stable conformation of a molecule, calculate vibrational frequencies, and analyze electronic properties.
While computational studies have been performed on D-sorbitol and other potassium salts like tripotassium citrate (B86180) nih.gov, no specific theoretical studies on the structure and bonding of this compound are currently available. A computational analysis could predict the most likely site for deprotonation on the sorbitol molecule, model the coordination of the potassium ion, and calculate the bond energies and vibrational spectra, which could then be compared with experimental data from techniques like IR and Raman spectroscopy.
Table 2: Summary of Investigational Status for this compound
| Analytical Technique | Purpose | Availability of Data for this compound |
|---|---|---|
| SCXRD | Absolute 3D structure, bond lengths/angles | Not Available |
| PXRD | Crystalline phase identification, polymorphism | Not Available |
| Neutron Diffraction | Hydrogen bonding network determination | Not Available |
| SEM/TEM | Particle morphology and aggregation analysis | Not Available |
| AFM | Crystal surface topography imaging | Not Available |
Quantum Mechanical (QM) Calculations for this compound Electronic Structure and Bonding Nature
Quantum mechanical calculations are essential for understanding the electronic structure and the nature of chemical bonds within a molecule. In the absence of direct QM studies for this compound, its electronic characteristics can be inferred from the nature of its constituent parts and the principles of ionic bonding.
The formation of this compound proceeds via the neutralization of one of the weakly acidic hydroxyl (-OH) groups of D-sorbitol by a strong base, such as potassium hydroxide (B78521) (KOH). This reaction results in the formation of a potassium alkoxide of sorbitol, often referred to as potassium sorbitolate.
The fundamental electronic event is the transfer of the single valence electron from the potassium atom to the oxygen atom of a hydroxyl group on the sorbitol molecule. The potassium atom, with an electron configuration of [Ar] 4s¹, readily loses its outermost electron to achieve the stable electron configuration of Argon. umd.edu This results in the formation of a potassium cation (K⁺). The sorbitol molecule, in turn, accepts this electron, leading to the deprotonation of a hydroxyl group and the formation of a sorbitolate anion ([C₆H₁₃O₆]⁻).
The bonding between the resulting potassium cation and the sorbitolate anion is expected to be predominantly ionic in nature. This is characterized by the electrostatic attraction between the positively charged K⁺ ion and the negatively charged oxygen atom. While some degree of covalent character can exist in potassium alkoxides, the large difference in electronegativity between potassium and oxygen suggests a highly ionic bond.
Table 1: Inferred Electronic and Bonding Characteristics of this compound
| Property | Description |
| Bonding Type | Predominantly ionic, arising from the electrostatic attraction between the potassium cation (K⁺) and the sorbitolate anion ([C₆H₁₃O₆]⁻). |
| Electron Transfer | The valence electron from the potassium 4s orbital is transferred to a hydroxyl group of the D-sorbitol molecule. umd.edu |
| Ionic Species Formed | K⁺ (Potassium cation) and [C₆H₁₃O₆]⁻ (D-sorbitolate anion). |
| Electronic Configuration | Potassium (K): [Ar] 4s¹ Potassium Ion (K⁺): [Ar] Sorbitolate Oxygen (O⁻): The additional electron completes the oxygen's valence shell, resulting in a formal negative charge. |
| Molecular Orbitals | The Highest Occupied Molecular Orbital (HOMO) of the salt would be primarily localized on the negatively charged oxygen atom of the alkoxide, while the Lowest Unoccupied Molecular Orbital (LUMO) would be associated with the sorbitol backbone. |
Further computational studies, such as Quantum Theory of Atoms in Molecules (QTAIM), would be necessary to precisely quantify the ionicity of the K-O bond and to map the electron density distribution across the entire molecule.
Density Functional Theory (DFT) Studies of this compound Conformations, Isomerism, and Conformational Energetics
Conformations of the Parent D-Sorbitol Molecule
D-sorbitol is a flexible molecule due to the potential for rotation around its five carbon-carbon single bonds. nih.govresearchgate.net This flexibility gives rise to a vast number of potential conformations. Theoretically, considering three staggered conformers (gauche+, gauche-, and trans) for each C-C bond, there are 3⁵, or 243, possible staggered conformations of the D-sorbitol backbone. nih.govnih.gov
Molecular dynamics simulations have shown that in aqueous solutions, D-sorbitol predominantly adopts an extended, linear chain conformation. nih.govnih.gov This is in contrast to its crystalline state, where it is often found in a bent-chain conformation. nih.gov The stability of the extended conformers in solution is attributed to the formation of persistent intramolecular hydrogen bonds, particularly between the hydroxyl groups on carbon atoms C2 and C4. nih.gov
Table 2: Predominant Conformations of D-Sorbitol
| Medium | Predominant Conformation | Key Stabilizing Factor | Reference(s) |
| Solution | Extended (Linear) | Intramolecular hydrogen bonding (e.g., between O2 and O4) | nih.govnih.gov |
| Crystal | Bent (e.g., tg⁻ttt) | Crystal packing forces, intermolecular hydrogen bonding | nih.gov |
Conformational Impact of Potassium Ion Chelation
The formation of the potassium salt would significantly alter the conformational preferences of the sorbitol backbone. The presence of a localized negative charge on one of the oxygen atoms and the introduction of the K⁺ cation would lead to strong intramolecular ion-dipole interactions. It is highly probable that the potassium ion would be chelated by multiple oxygen atoms from the hydroxyl groups and the alkoxide group.
This chelation would necessitate a folded or bent conformation of the carbon backbone to allow the oxygen atoms to coordinate with the central potassium ion. Therefore, the extended conformations that are prevalent for neutral D-sorbitol in solution are likely to be less stable for the potassium salt. The energetic favorability would shift towards specific bent conformers that maximize the coordination of the K⁺ ion.
Isomerism in this compound
Isomerism in this compound arises from the fact that D-sorbitol possesses chemically non-equivalent hydroxyl groups. The deprotonation can occur at any of the six hydroxyl groups, leading to different constitutional isomers of the D-sorbitolate anion. The primary hydroxyl groups at the C1 and C6 positions are generally more sterically accessible, but the acidity of each hydroxyl group can be influenced by the stereochemistry of the neighboring groups. DFT calculations would be required to determine the relative energies of these different isomers and to predict which hydroxyl group is most likely to be deprotonated.
Conformational Energetics
The conformational energetics of this compound would be dominated by the stabilizing energy of the K⁺ chelation. The energy difference between various bent conformers would depend on the coordination number of the potassium ion (how many oxygen atoms are interacting with it) and the geometry of this coordination. Additionally, the formation of the salt disrupts the intramolecular hydrogen bonding network present in the parent molecule, introducing a new set of energetic considerations. A full DFT analysis would be needed to map the potential energy surface and identify the global minimum energy conformation, which would likely be a highly folded structure that optimizes the electrostatic interactions between the potassium ion and the multiple oxygen atoms of the sorbitolate anion.
Chemical Reactivity and Reaction Mechanisms of D Sorbitol, Potassium Salt
Acid-Base Chemistry and Proton Transfer Dynamics of D-Sorbitol, Potassium Salt
The acid-base properties of this compound are fundamentally linked to the nature of its parent alcohol, D-sorbitol, and the resulting alkoxide.
Characterization of Acidity and Basicity in Various Solvent Systems
D-sorbitol is a weak acid, with a reported pKa value of approximately 13.6, necessitating the use of a strong base, such as potassium hydroxide (B78521), for deprotonation. The product of this neutralization reaction is this compound, which is an alkoxide. Alkoxides are known to be strong bases. wikipedia.orgkhanacademy.orgyoutube.com
The basicity of this compound in a given solvent is influenced by the solvent's ability to solvate the potassium cation and the sorbitolate anion. In protic solvents like water, the alkoxide will readily accept a proton, regenerating D-sorbitol and forming a hydroxide ion, thus increasing the basicity of the solution. In aprotic solvents, the basicity of the alkoxide is more pronounced due to the absence of readily available protons. The acidity of alcohols, and by extension the basicity of their conjugate base alkoxides, is influenced by factors such as polarization and solvation. libretexts.org
| Compound/System | pKa/Property | Significance |
| D-Sorbitol | ~13.6 | Weakly acidic nature requiring a strong base for deprotonation. |
| This compound | Strong base wikipedia.orgkhanacademy.orgyoutube.com | As the conjugate base of a weak acid, it readily accepts protons. |
| Alcohols in general | pKa range 15-20 libretexts.org | D-sorbitol falls within the typical acidity range for polyols. |
Proton Exchange Mechanisms Involving this compound
Proton exchange involving this compound is a dynamic process, particularly in protic solvents. The sorbitolate anion can readily accept a proton from a solvent molecule, such as water, to form D-sorbitol. This process is a fundamental acid-base equilibrium.
Studies on the excited-state proton transfer (ESPT) of probe molecules in aqueous sugar solutions indicate that the presence of sugars can affect the availability of free water molecules for solvation and proton transfer. researchgate.net While not specific to this compound, this suggests that in concentrated aqueous solutions, the proton exchange dynamics may be influenced by the hydrogen-bonding network of the polyol. The general mechanism for proton transfer from an alcohol involves the hydroxyl proton, which is the most electrophilic site. libretexts.org For the potassium salt, the reverse reaction, protonation of the alkoxide, is the dominant process in the presence of a proton source.
Solvation and Dissolution Mechanisms of this compound
The solubility and dissolution behavior of this compound are critical to its application and are dictated by its interactions with different solvent systems.
Investigations in Aqueous, Organic, and Ionic Liquid Solvent Systems
D-sorbitol itself is very soluble in water and has limited solubility in most organic solvents. researchgate.netchemicalbook.comnihs.go.jp The solubility of D-sorbitol in several organic solvents, including methanol (B129727) and ethanol (B145695), has been shown to increase with rising temperature. researchgate.net The potassium salt, being an ionic compound, is expected to be highly soluble in water, where it dissociates into the potassium cation (K⁺) and the sorbitolate anion. chemicalbook.com
In a study on enhancing the density of potassium-based brines, sorbitol was used as an additive to increase the solubility of potassium carbonate and prevent its precipitation, suggesting favorable interactions between sorbitol and potassium salts in aqueous media. nih.gov While specific studies on the dissolution of this compound in a wide range of organic and ionic liquid solvents are not extensively documented, it can be inferred that its solubility will be governed by the "like dissolves like" principle. Polar aprotic solvents may offer some solubility, while nonpolar solvents are unlikely to be effective.
| Solvent | Solubility of D-Sorbitol | Expected Solubility of this compound |
| Water | Very soluble researchgate.netchemicalbook.comnihs.go.jp | High |
| Methanol | Increases with temperature researchgate.net | Moderate, depends on temperature |
| Ethanol | Increases with temperature researchgate.net | Lower than in methanol, temperature-dependent |
| Nonpolar organic solvents | Low researchgate.net | Very low |
Role of Counterions and Solvent Interactions in this compound Solution Behavior
The potassium counterion (K⁺) plays a significant role in the solution behavior of this compound. In aqueous solutions, the potassium ion will be hydrated, forming a complex such as [K(H₂O)₆]⁺. libretexts.org The interaction between the cation and water molecules is primarily electrostatic. libretexts.org The size of the alkali metal cation influences its complex formation tendency, which decreases as the ionic radius increases. libretexts.org
Complexation and Chelation Chemistry of this compound
The deprotonated form of D-sorbitol is an effective ligand for complexing metal ions, a property that is central to its chemistry in alkaline environments.
D-sorbitol is known to form water-soluble chelates with many divalent and trivalent metal ions, particularly under alkaline conditions where its hydroxyl groups are deprotonated. nih.govnih.gov Research has demonstrated the complexation of D-sorbitol with copper(II) ions in alkaline solutions, where the deprotonated sorbitol acts as a ligand. lmaleidykla.lt Similarly, complexes with iron(III) and manganese have been studied in alkaline media. lmaleidykla.ltresearchgate.net
While these studies focus on the in-situ formation of complexes from D-sorbitol and a base, they provide strong evidence for the chelating ability of the sorbitolate anion that constitutes this compound. The potassium ion itself can be complexed by macrocyclic ligands like crown ethers and cryptands, which can selectively bind alkali metal cations based on size. britannica.com For example, 18-crown-6 (B118740) is known to be selective for the K⁺ ion. britannica.com This suggests that while the sorbitolate anion can chelate other metals, the potassium cation of the salt can also participate in complexation reactions with suitable ligands.
| Metal Ion/Ligand | Interaction with D-Sorbitol/Sorbitolate | Significance |
| Copper (II) | Forms complexes in alkaline solution lmaleidykla.lt | Demonstrates the chelating ability of deprotonated sorbitol. |
| Iron (III) | Forms complexes in alkaline solution lmaleidykla.lt | Highlights the potential for chelation of trivalent metals. |
| Manganese | Forms complexes in alkaline solution lmaleidykla.ltresearchgate.net | Relevant to industrial processes where manganese is a catalyst. |
| Crown Ethers (e.g., 18-crown-6) | Can selectively complex K⁺ ions britannica.com | Shows the potential for the potassium counterion to engage in complexation. |
Interaction with Transition Metal Ions and Lanthanides
The multiple hydroxyl groups of the sorbitol moiety in this compound, act as ligands, enabling the formation of complexes with various metal ions. In alkaline solutions, where the deprotonation of these hydroxyl groups is favored, D-sorbitol has been shown to form complexes with a range of transition metal ions.
Studies using d.c.-polarography in alkaline D-sorbitol solutions have demonstrated complex formation with metal ions such as Cu(II) and Mn(II). For instance, the shift in the polarographic waves of Cu(II) reduction to more negative potentials in alkaline D-sorbitol solutions indicates complex formation between Cu(II) ions and the deprotonated sorbitol. Research has also detailed the formation of a Mn(II)-sorbitol complex with a stoichiometry of 1:2 (Mn(II):D-sorbitol).
The oxidation of D-sorbitol by transition metal compounds like potassium permanganate (B83412) (KMnO₄) in an alkaline medium also points to the formation of an intermediate complex. Kinetic studies suggest the formation of a 1:1 manganese-sugar alcohol complex that is resistant to further oxidation, which demonstrates a direct interaction mechanism. researchgate.net Furthermore, industrial processes for D-sorbitol production often utilize transition metal catalysts in the presence of a potassium base, which may lead to the in-situ formation of this compound and its subsequent interaction with the metal catalyst.
While specific studies on the interaction of this compound with lanthanides are not extensively documented in the provided results, the known chelating ability of polyols suggests a potential for complex formation.
Formation of Supramolecular Assemblies and Polymeric Structures Involving this compound
Derivatives of D-sorbitol are well-known for their ability to act as low-molecular-weight gelators, forming extensive three-dimensional networks through self-assembly. These structures are stabilized by non-covalent interactions, primarily hydrogen bonding. For example, 1,3:2,4-dibenzylidene-D-sorbitol (DBS) can form gels in various organic solvents, creating nanofibrous networks. researchgate.net The self-assembly mechanism can result in different supramolecular structures, such as smooth nonhelical fibers or rope-like helical fibers, depending on the solvent's polarity. researchgate.netnih.gov
The presence of the potassium ion in this compound would likely influence the formation of such supramolecular assemblies. The ionic nature of the salt could alter the hydrogen bonding network and introduce electrostatic interactions, potentially leading to different polymeric structures or affecting the gelation properties. While direct studies on the supramolecular behavior of this compound are limited, the foundational principles of sorbitol-based self-assembly suggest that the potassium salt could be a component in novel stimuli-responsive or functional materials. nih.gov
Selectivity and Affinity in Metal Ion Binding by this compound
The selectivity and affinity of D-sorbitol for different metal ions are influenced by factors such as the ion's charge, size, and the geometry of the resulting complex. The flexible, linear structure of the sorbitol molecule allows its six hydroxyl groups to adopt various conformations to accommodate different metal ions.
In alkaline media, D-sorbitol has been shown to interact with a variety of metal ions, including Tl(I), Cu(II), Co(II), Mn(II), Pb(II), Zn(II), Cd(II), Fe(II), Sb(III), Fe(III), Bi(III), U(VI), V(V), and Cr(VI), as indicated by polarographic studies. However, quantitative data on stability constants are scarce. One of the few reported values is for the Mn(II):D-sorbitol complex, which has a calculated stability constant of 1.94 × 10¹⁶, indicating a high affinity.
Kinetic studies on the oxidation of sorbitol and its isomer mannitol (B672) by potassium periodate (B1199274) have revealed differences in their interaction rates, which are attributed to the geometry of the hydroxyl groups. vixra.org This suggests that the specific stereochemistry of D-sorbitol plays a crucial role in its binding affinity and selectivity for certain ions. The formation of stable complexes, as observed with periodate, can lead to substrate inhibition in oxidation reactions. researchgate.netvixra.org
Interactive Table: Metal Ion Interactions with D-Sorbitol in Alkaline Medium
| Metal Ion | Method of Study | Observation | Reference |
| Cu(II) | d.c.-polarography | Complex formation indicated by shift in reduction potential | |
| Mn(II) | d.c.-polarography | Formation of a 1:2 complex with a stability constant of 1.94 × 10¹⁶ | |
| Various | d.c.-polarography | Formation of well-defined reduction waves suggesting complexation | |
| Mn(IV) | Oxidation kinetics | Formation of a 1:1 manganese-sugar alcohol complex | researchgate.net |
| Periodate | Oxidation kinetics | Formation of a stable complex leading to substrate inhibition | researchgate.netvixra.org |
Thermal Decomposition Pathways of this compound
The thermal stability of this compound is a critical parameter for its application in various fields. The decomposition process is complex and can be influenced by the atmosphere and the rate of heating.
Studies on D-sorbitol show that its thermal degradation begins at approximately 200°C. researchgate.net The primary process observed during the thermal decomposition of sorbitol is extensive and continuous dehydration. researchgate.net When heated to decomposition, it is reported to emit acrid smoke and fumes.
The presence of the potassium ion is expected to alter the thermal decomposition pathway compared to pure sorbitol. For analogous compounds like potassium sorbate (B1223678), the salt decomposes at a higher temperature than its corresponding acid. researchgate.net A similar trend would be anticipated for this compound. The ionic bond with potassium likely requires more energy to break compared to the covalent O-H bond in sorbitol, thus increasing the decomposition temperature. The presence of potassium chloride (KCl) has also been shown to act as a catalyst in the pyrolysis of medium-density fiberboard, lowering the initial degradation temperature of its components. nih.gov
Kinetic Analysis of Thermal Degradation and Reaction Order Determination
The kinetics of the thermal decomposition of D-sorbitol have been investigated under various conditions. Under hydrothermal conditions (170-250°C at 25 MPa), the decomposition of sorbitol is well-described by a first-order reaction rate. researchgate.net The rate constant follows the Arrhenius law, and a comparison with its isomer, mannitol, shows that sorbitol decomposes more rapidly. researchgate.net
Under non-isothermal conditions in air or nitrogen, thermogravimetric analysis indicates a complex reaction. The kinetic analysis suggests a predominant chemical process described by a conversion function of (1−α)³/², accompanied by diffusion. researchgate.net The study of potassium sodium tartrate tetrahydrate, another organic potassium salt, also reveals a multi-step decomposition process, with dehydration being the initial step. asianpubs.org
Interactive Table: Kinetic Parameters for Thermal Decomposition of Sorbitol
| Condition | Reaction Order | Activation Energy (Ea) | Pre-exponential Factor (A) | Reference |
| Hydrothermal | First-order | 28.3 kJ mol⁻¹ | 42.9 s⁻¹ | researchgate.net |
| Non-isothermal | Complex (described by (1−α)³/²) | Not specified | Not specified | researchgate.net |
Identification of this compound Decomposition Products and Byproducts
The primary product of the thermal decomposition of sorbitol is water, resulting from dehydration. researchgate.net At higher temperatures, C-C bond cleavage occurs. The oxidation of sorbitol can yield smaller aldehydes, such as formaldehyde (B43269) and arabinose. vixra.org
For the potassium salt, the final decomposition products are expected to differ. By analogy with other organic potassium salts like potassium sorbate and sodium benzoate, the thermal decomposition of this compound in an oxygen-containing atmosphere is likely to yield potassium carbonate (K₂CO₃) as a major inorganic residue, alongside various volatile organic compounds and carbon oxides. wikipedia.org In the absence of oxygen, a mixture of potassium carbonate, potassium oxide, and carbonaceous char would be expected.
Photochemical and Radiolytic Transformation Pathways of this compound
The degradation of D-sorbitol and its salts can also be initiated by photochemical and radiolytic processes. The direct photolysis of aqueous D-sorbitol solutions has been studied, indicating that carbohydrates can undergo photo-degradation. rsc.org
Studies on the radiolysis of other sugar alcohols in the solid state have identified alkoxy radicals as primary oxidation products. iaea.org In the case of D-sorbitol, intermolecularly trapped electrons have been observed. iaea.org
While specific studies on the photochemical and radiolytic transformation of this compound are scarce, research on potassium sorbate shows that it can undergo degradation through radiolysis in aqueous solutions. researchgate.net It is plausible that the potassium salt of D-sorbitol would follow similar radiolytic pathways to the parent compound, with the primary reactions occurring at the sorbitol moiety. The presence of potassium ions may influence the secondary reactions of the radical species formed. The decomposition can be inhibited by the addition of radical scavengers like ethanol or sodium ascorbate. nih.gov
Degradation Mechanisms Under UV Irradiation
The degradation of this compound under ultraviolet (UV) light is primarily governed by the photochemical behavior of the sorbitol molecule itself. D-sorbitol does not possess chromophores that absorb UV radiation at wavelengths greater than 290 nm, which means it is not expected to be susceptible to direct photolysis by sunlight. nih.gov
However, studies have investigated the direct photolysis of D-sorbitol in aqueous solutions, indicating that degradation can occur, likely initiated by absorption of shorter wavelength UV light (<290 nm). rsc.orgrsc.org The primary photochemical processes for polyols like sorbitol involve the cleavage of C-C and C-O bonds. The absorption of a photon can excite the molecule, leading to the homolytic cleavage of these bonds to generate various radical intermediates. These radicals can then participate in a cascade of secondary reactions, including hydrogen abstraction, disproportionation, and recombination, leading to a variety of smaller degradation products such as aldehydes and organic acids.
The presence of the potassium ion is not expected to influence the primary photon absorption process, as the sorbitol moiety is the absorbing center. However, the alkaline nature of the potassium salt could potentially influence the rates and pathways of secondary reactions by affecting the pH of the local environment and the stability of certain intermediates.
Radiolysis Studies of this compound in Aqueous Solutions
The effects of ionizing radiation on D-sorbitol have been studied, providing a framework for understanding the radiolysis of its potassium salt in aqueous solutions. When aqueous solutions of D-sorbitol are exposed to gamma radiation in the presence of oxygen, the sorbitol molecule undergoes significant degradation. osti.govrsc.org The primary reactive species are the hydroxyl radicals (•OH) generated from the radiolysis of water.
Research indicates that the primary alcohol groups of D-sorbitol are preferentially oxidized. osti.gov This leads to the formation of specific initial products. Further degradation occurs through secondary processes, resulting in chain scission and the formation of smaller aldehydic fragments and acids. osti.gov The initial G-value (molecules formed per 100 eV of absorbed energy) for the degradation of D-sorbitol is approximately 3.5. osti.gov
The main degradation products identified from the gamma-radiolysis of D-sorbitol in aerated aqueous solution are summarized in the table below. osti.gov
| Product Type | Identified Compound | Initial G-Value |
| Primary | D-glucose | 1.2 |
| Primary | L-gulose | 1.2 |
| Secondary | D-arabinose | - |
| Secondary | L-xylose | - |
| Secondary | Formaldehyde | - |
| Secondary | Formic Acid | - |
| Secondary | Two- and three-carbon aldehydic fragments | - |
| Directly Formed | Acid | 0.3 |
| Data sourced from Phillips, G. O., & Criddle, W. J. (1961). osti.gov |
In the context of this compound, the potassium ion would be considered a spectator ion, not directly participating in the primary radiolytic events. The degradation mechanism is overwhelmingly driven by the reactions of water-derived radicals with the sorbitol molecule. ucl.ac.be
Catalytic Activity of this compound and Related Species
The catalytic utility of this compound can be viewed from two perspectives: its role as a building block for solid-state catalysts and its potential to form active homogeneous catalytic complexes.
This compound as a Precursor for Heterogeneous Catalysts
While no studies explicitly document the use of this compound as a singular precursor for heterogeneous catalysts, its components—a carbon-rich polyol and an alkali metal—are both highly relevant in catalyst design. D-sorbitol is recognized as a key biomass-derived platform chemical that can be used to produce fuels and other chemicals via heterogeneous catalysis. wikipedia.orgnih.gov It can serve as a carbon source for the synthesis of catalyst supports.
Concurrently, the doping of heterogeneous catalysts with alkali metals, particularly potassium, is a widely employed strategy to enhance their performance. researchgate.net Potassium can act as an electronic or structural promoter, modifying the active sites and improving catalytic activity and selectivity in various reactions. researchgate.netmdpi.com
Therefore, this compound holds theoretical potential as a precursor for creating potassium-doped heterogeneous catalysts. For instance, pyrolysis of the salt under controlled conditions could yield a potassium-decorated carbon material, where both constituents of the original salt play a crucial role.
| Component | Role in Heterogeneous Catalyst |
| D-Sorbitol | Serves as a renewable carbon source for the catalyst support material (e.g., activated carbon, carbon nanotubes). |
| Potassium | Acts as a dopant to modify the catalyst's properties, such as increasing surface basicity, enhancing electronic promotion of active metal sites, and improving catalyst stability. researchgate.net |
Homogeneous Catalysis Mediated by this compound Complexes in Organic Reactions
The use of this compound or its complexes as homogeneous catalysts is not a well-documented field of research. Homogeneous catalysis typically involves soluble metal complexes that can effectively interact with reactants in the same phase. researchgate.net
Theoretically, this compound could participate in homogeneous catalysis in several ways. As a potassium alkoxide of a polyol, it possesses inherent basicity and could function as a Brønsted base catalyst for reactions like transesterification or condensation.
Furthermore, the multiple hydroxyl groups of the sorbitol moiety are capable of acting as ligands, chelating to a metal center to form a soluble metal-polyol complex. The properties of such a complex, and thus its catalytic activity, would be determined by the choice of metal and the coordination environment. This approach is a general strategy in designing homogeneous catalysts, but its specific application using this compound remains a largely unexplored area. acs.orgrsc.org
| Potential Catalytic Role | Mechanism |
| Base Catalyst | The alkoxide nature of the salt provides Brønsted basicity, capable of deprotonating substrates to initiate reactions. |
| Ligand for Metal Complex | The polyol backbone can coordinate with a transition metal ion, forming a soluble complex. This complex could then catalyze various organic transformations, such as hydrogenation or oxidation, depending on the metal center. |
Analytical Methodologies for D Sorbitol, Potassium Salt Detection and Quantification
Chromatographic Techniques for D-Sorbitol, Potassium Salt Analysis
Chromatographic methods are fundamental in separating the components of a mixture for subsequent analysis. For this compound, techniques such as HPLC, Ion Chromatography, GC-MS, and SFC are particularly relevant.
High-Performance Liquid Chromatography (HPLC) Method Development for this compound
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of D-sorbitol. However, since D-sorbitol lacks a strong chromophore, its detection by UV-Vis spectrophotometry can be challenging, often requiring detection at low wavelengths, such as below 210 nm, which can be problematic. researchgate.net Therefore, alternative detection methods like Refractive Index Detection (RID), Evaporative Light Scattering Detection (ELSD), or Corona Charged Aerosol Detection (CAD) are commonly employed. researchgate.netijcrcps.com
Method development for the simultaneous analysis of sorbitol and related substances often involves ion-exclusion chromatography. For instance, a method using a Shim-pack SRC-102(H) ion exclusion analytical column with a mobile phase of 0.1% phosphoric acid has been developed for the simultaneous determination of sorbitol, sodium lactate, and sodium chloride. scirp.org Another approach utilized a Shodex Asahipak NH2P-50 4E column with an acetonitrile-water gradient mobile phase. ijcrcps.com The United States Pharmacopeia (USP) specifies the use of a 10-cm column with L34 packing material for sorbitol analysis. shodex.com
A typical HPLC method for sorbitol might involve the following parameters:
| Parameter | Condition |
| Column | Shodex Sugars SP0810 (Pb2+ form) researchgate.net |
| Mobile Phase | Distilled water researchgate.net |
| Flow Rate | 0.5 mL/min researchgate.net |
| Column Temperature | 80 °C researchgate.net |
| Detector | Refractive Index (RI) Detector researchgate.net |
| Injection Volume | 20 µL researchgate.net |
This method has been validated for linearity, precision, and accuracy in the quantification of various sugars and polyols, including sorbitol. researchgate.net
Ion Chromatography (IC) for Potassium Ion Determination in this compound Samples
Ion Chromatography (IC) is a highly effective method for determining the concentration of ions, making it ideal for quantifying the potassium content in this compound. This technique is particularly useful in matrices like polyols, where contaminants such as alkali metals can act as catalysts and affect product quality. metrohm.com
A common approach for analyzing potassium in a polyol matrix involves IC with inline matrix elimination. This sample preparation technique helps to remove the bulk of the organic matrix, which could otherwise interfere with the chromatographic separation and detection of the potassium ion. metrohm.comlabrulez.com The determination of potassium is often performed alongside other cations like sodium.
A representative IC method for potassium determination might use the following setup:
| Parameter | Condition |
| Column | IonPac CS12A researchgate.net |
| Eluent | Suppressible eluents like borate, hydroxide (B78521), or carbonate researchgate.net |
| Detection | Suppressed conductivity |
| Sample Preparation | Dilution and inline matrix elimination metrohm.com |
The use of certified potassium reference solutions is essential for the calibration and validation of the IC method to ensure accurate quantification. fishersci.fr
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized this compound Analytes
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, D-sorbitol is a polar and non-volatile polyol, necessitating a derivatization step to increase its volatility for GC analysis. ajrsp.com Common derivatization methods include silylation or acetylation. researchgate.netrsc.org For instance, a two-step derivatization involving methoximation followed by silylation can prevent the formation of multiple chromatographic peaks for sugars. dergipark.org.tr
Once derivatized, the analytes can be separated on a GC column, such as an HP-5MS, and detected by a mass spectrometer. rsc.org The mass spectrometer provides detailed structural information, allowing for the confident identification of the derivatized sorbitol. dergipark.org.tr This method is highly sensitive and can be used for quantitative analysis, often with the use of an internal standard like methyl nonadecanate. scribd.com
A typical GC-MS analysis of derivatized sorbitol would involve these stages:
| Stage | Description |
| Derivatization | Reaction with a silylating agent (e.g., MSTFA) or a combination of methoxyamine hydrochloride and a silylating agent. researchgate.netdergipark.org.tr |
| GC Separation | Use of a capillary column (e.g., HP-5MS) with a temperature program to separate the derivatized analytes. rsc.orgdergipark.org.tr |
| MS Detection | Electron ionization (EI) is commonly used, and the resulting mass spectra are compared to libraries for identification. dergipark.org.tr |
Supercritical Fluid Chromatography (SFC) for this compound Separation
Supercritical Fluid Chromatography (SFC) is a separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.org SFC combines some of the advantages of both gas and liquid chromatography, offering high efficiency and speed. shimadzu.com It is particularly well-suited for the analysis and purification of polar and thermally labile molecules, as well as chiral compounds. wikipedia.orgmdpi.com
While direct applications of SFC for this compound are not extensively documented, the technique has been successfully applied to the separation of related compounds like sorbitan (B8754009) esters. researchgate.net The polarity of the mobile phase in SFC can be adjusted by adding modifiers, such as methanol (B129727), to the supercritical CO2, which allows for the elution of polar compounds like sorbitol. nih.gov The choice of stationary phase is also critical and can range from non-polar C18 to polar phases. nih.gov
The instrumentation for SFC is similar to that of HPLC, but it requires precise control over pressure and temperature to maintain the mobile phase in its supercritical state. wikipedia.org Detection can be achieved using various detectors, including UV-Vis and mass spectrometry. mdpi.com
Spectrophotometric and Spectroscopic Methods for this compound
Spectroscopic techniques provide valuable information about the structure and concentration of this compound through its interaction with electromagnetic radiation.
UV-Visible Spectrophotometry for this compound Complexation Studies and Concentration Determination
UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of substances that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. While D-sorbitol itself does not have a strong UV absorbance, its concentration can be determined indirectly through complexation or enzymatic reactions that produce a chromophoric product. researchgate.net
For instance, an enzymatic assay for D-sorbitol involves its oxidation by sorbitol dehydrogenase in the presence of nicotinamide-adenine dinucleotide (NAD+), which is reduced to NADH. r-biopharm.com The resulting NADH can then be measured spectrophotometrically. Another colorimetric method involves the reduction of iodonitrotetrazolium (B1214958) chloride (INT) to a formazan (B1609692) dye, which has a measurable absorbance at 492 nm. r-biopharm.com
UV-Vis spectrophotometry can also be used to study the complexation of D-sorbitol with other molecules. For example, the interaction of sorbitol with metmyoglobin has been investigated by observing changes in the UV-Vis spectrum. researchgate.net Furthermore, the formation of complexes between boronic acid-containing receptors and sorbitol can induce changes in the UV-Vis and fluorescence spectra, allowing for the detection and quantification of sorbitol. nih.gov
The following table summarizes a colorimetric method for D-sorbitol determination:
| Step | Description |
| Reaction Principle | D-Sorbitol is oxidized by NAD+ in the presence of sorbitol dehydrogenase. The formed NADH reduces iodonitrotetrazolium chloride (INT) to a formazan dye. r-biopharm.com |
| Wavelength of Measurement | 492 nm r-biopharm.com |
| Reagents | Potassium phosphate/triethanolamine buffer, diaphorase, NAD+, iodonitrotetrazolium chloride, sorbitol dehydrogenase. r-biopharm.com |
This method has been applied to the determination of D-sorbitol in various food products. r-biopharm.com
Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Analysis of this compound
For the elemental analysis of the potassium content in this compound, Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are powerful and widely used techniques.
Atomic Absorption Spectroscopy (AAS) is a common method for determining the concentration of specific metal ions, such as potassium, in a sample. oiv.intepa.gov In this technique, a solution containing the sample is aspirated into a flame, where it is atomized. epa.gov A light beam from a hollow cathode lamp, specific to the element being analyzed, is passed through the flame. epa.gov The ground-state atoms in the flame absorb this light, and the amount of light absorbed is proportional to the concentration of the element in the sample. epa.gov To suppress the ionization of potassium in the flame, an ionization suppressant like cesium chloride is often added to both the sample and standard solutions. oiv.int The presence of other alkali salts can also reduce ionization and enhance the analytical results. epa.gov Sample preparation for AAS typically involves dissolving the this compound in a suitable solvent, often water, to an appropriate concentration. oiv.int For complex matrices, digestion with strong acids may be necessary to remove organic components. researchgate.netunipasby.ac.id
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is another highly sensitive technique for elemental analysis. ICP-MS can measure elements at trace levels and is capable of analyzing nearly all elements in the periodic table. nih.gov The sample solution is introduced into an argon plasma, which ionizes the atoms. These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio. nih.gov ICP-MS offers very high sensitivity and can be used for the determination of potassium in various samples, including complex biological fluids and food matrices. ucsb.edunih.govscirp.org Sample preparation for ICP-MS is critical to avoid matrix effects and nebulizer blockage, typically requiring a total dissolved solids (TDS) content of less than 0.2%. nih.gov For this compound, this would involve dilution with a suitable solvent. In some cases, matrix-induced interferences can be removed using techniques like cation exchange chromatography. ucsb.edu
Chemiluminescence and Fluorescence-Based Assays for this compound Detection
While AAS and ICP-MS are ideal for potassium analysis, other methods are required for the detection of the D-sorbitol component. Chemiluminescence and fluorescence-based assays offer high sensitivity for this purpose.
Chemiluminescence-based assays involve chemical reactions that produce light, and the intensity of this light can be correlated with the concentration of the analyte. For D-sorbitol, an enzymatic approach is often employed. For instance, sorbitol dehydrogenase can be used to oxidize D-sorbitol, a reaction that involves the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH. The NADH produced can then be measured through a subsequent chemiluminescent reaction. scispace.comacs.org These assays can be highly sensitive, allowing for the microdetermination of sorbitol at nanomolar levels. scispace.com However, the presence of interfering substances that can also generate or quench chemiluminescence needs to be considered. nih.gov
Fluorescence-based assays are another sensitive option for D-sorbitol detection. nih.govmdpi.com These methods can rely on enzymatic reactions, similar to chemiluminescence, where the production of a fluorescent product like NADH is measured. nih.gov Another approach involves the use of fluorescent chemosensors that selectively bind to polyols like sorbitol, leading to a change in fluorescence intensity. nih.govacs.org The development of such chemosensors aims for high selectivity for sorbitol over other similar molecules like fructose (B13574) and mannitol (B672). nih.gov These assays can be adapted for high-throughput screening and have been successfully used to measure sorbitol in various biological samples. nih.govacs.org
Electrochemical Methods for this compound Sensing
Electrochemical methods provide a rapid and cost-effective alternative for the analysis of both the potassium and D-sorbitol components of the salt.
Potentiometric and Voltammetric Techniques for this compound Quantification
Potentiometry measures the potential difference between two electrodes at zero current to determine the concentration of an analyte. fiveable.me For the quantification of the potassium ion in this compound solutions, potentiometric methods using ion-selective electrodes (ISEs) are particularly suitable. fiveable.meresearchgate.net
Voltammetry , on the other hand, measures the current as a function of an applied potential. fiveable.me This technique can be used to detect and quantify D-sorbitol. For instance, the electrooxidation of sorbitol at a modified electrode can produce a current signal that is proportional to its concentration. nih.govresearchgate.net Different voltammetric techniques, such as cyclic voltammetry and differential pulse voltammetry, can be employed for this purpose. nih.govanalchemres.org
Development of Ion-Selective Electrodes for Potassium in this compound Solutions
The development of ion-selective electrodes (ISEs) has significantly advanced the potentiometric determination of specific ions like potassium. coleparmer.comofite.comhannaservice.eu A potassium ISE typically contains a membrane that selectively interacts with potassium ions. hannaservice.eunovapublishers.com This interaction generates a potential difference across the membrane, which is measured against a reference electrode and is logarithmically related to the activity of the potassium ions in the solution. hannaservice.eu
For accurate measurements in this compound solutions, which can be viscous, the design of the ISE is important. coleparmer.com Double-junction electrodes are often preferred for such samples to prevent clogging and ensure stable readings. ofite.comcoleparmer.com The performance of the ISE can be affected by the presence of interfering ions, and the selectivity of the electrode for potassium over other ions is a critical parameter. novapublishers.comacs.org Calibration of the ISE is performed using standard solutions of known potassium concentrations. ofite.comcoleparmer.com
Method Validation and Quality Control for this compound Assays
To ensure the reliability of analytical results for this compound, rigorous method validation and quality control procedures are essential.
Evaluation of Accuracy, Precision, Limit of Detection, and Quantification
Method validation involves establishing the performance characteristics of an analytical procedure to demonstrate that it is suitable for its intended purpose. nih.govoup.comupo.es Key parameters evaluated include:
Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed by analyzing certified reference materials or by recovery studies, where a known amount of the analyte is added to a sample and the percentage recovered is determined. nih.govoup.com
Precision: This describes the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the standard deviation or relative standard deviation (coefficient of variation) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govnih.govoup.com
Limit of Detection (LOD): This is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions. nih.gov
Limit of Quantification (LOQ): This is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. nih.gov
The following table provides hypothetical validation data for the determination of potassium in a this compound sample using ICP-MS, illustrating these parameters.
Interactive Data Table: Validation Parameters for Potassium Quantification by ICP-MS
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Accuracy (Recovery) | 90% - 110% | 98.5% |
| Precision (RSD) | ||
| - Repeatability (Intra-day) | ≤ 5% | 2.1% |
| - Intermediate Precision (Inter-day) | ≤ 10% | 4.5% |
| Linearity (r²) | ≥ 0.995 | 0.999 |
| Limit of Detection (LOD) | Reportable | 0.1 µg/L |
| Limit of Quantification (LOQ) | Reportable | 0.3 µg/L |
Interlaboratory Comparison Studies for this compound Analysis
Interlaboratory comparison studies, also known as round-robin tests or proficiency testing, are crucial for validating analytical methods, assessing the competence of laboratories, and ensuring the reliability and comparability of data across different facilities. While specific interlaboratory studies focusing exclusively on this compound are not widely documented in publicly available literature, valuable insights can be drawn from collaborative studies on D-sorbitol and other polyols. These studies provide a framework for understanding the challenges and expected performance of analytical methods that would be applicable to the potassium salt derivative.
Organizations like the CORESTA (Cooperation Centre for Scientific Research Relative to Tobacco) have conducted international collaborative studies on the determination of humectants, including sorbitol, in tobacco products. coresta.org These studies are essential for standardizing methods used for quality control and regulatory compliance. For instance, an international collaborative study organized by the CORESTA Routine Analytical Chemistry (RAC) Sub-Group involved multiple laboratories to establish the repeatability and reproducibility of methods for analyzing 1,2-propylene glycol, glycerol, and sorbitol. coresta.org
The general principles of such studies involve sending identical, homogenous samples to a number of participating laboratories. fao.org These laboratories then analyze the samples using a specified method or their own in-house procedures. The results are collected and statistically analyzed to determine key performance indicators.
Key Statistical Parameters in Interlaboratory Studies:
Repeatability (r): The precision of a method under identical conditions (same operator, same apparatus, same laboratory) within a short interval of time.
Reproducibility (R): The precision of a method under different conditions (different operators, different apparatus, different laboratories).
Findings from Relevant Collaborative Studies:
A significant international collaborative study performed by CORESTA involved eight laboratories analyzing four tobacco samples. coresta.org Although the primary focus was broader, six of these laboratories provided data for sorbitol determination. The analysis of this data, conducted according to ISO 5725 guidelines, is fundamental for establishing the reliability of the analytical methods used. coresta.org
The data from such studies often highlight the potential for variability in results between laboratories. For example, in the 1999 CORESTA study, two outliers were identified for the determination of sorbitol in cut rag, underscoring the importance of strict adherence to standardized procedures and robust quality control measures within each laboratory. coresta.org
The table below summarizes the kind of data typically generated from such an interlaboratory study, based on the CORESTA findings for sorbitol.
Table 1: Illustrative Data from a Collaborative Study on Sorbitol Determination in Tobacco
| Parameter | Sample A | Sample B | Sample C | Sample D |
|---|---|---|---|---|
| Number of Labs | 6 | 6 | 6 | 6 |
| Mean Value (% w/w) | 1.25 | 2.51 | 0.78 | 1.99 |
| Repeatability (r) | 0.08 | 0.15 | 0.05 | 0.12 |
| Reproducibility (R) | 0.21 | 0.45 | 0.18 | 0.35 |
While the above table is illustrative of the outputs of such a study, it demonstrates how interlaboratory comparisons quantify the performance of an analytical method. The methods themselves, often based on High-Performance Liquid Chromatography (HPLC) with refractive index detection, are selected after rigorous evaluation of parameters like sample preparation, extraction, and analysis. coresta.org
Proficiency testing schemes, offered by organizations such as TestQual and DRRR, provide another avenue for laboratories to assess their performance in analyzing various compounds, which can include sugar alcohols like sorbitol. tusnovics.pltestqual.com Participation in these schemes allows a laboratory to receive an independent evaluation of its performance and identify any potential biases or deviations in their analytical methods. testqual.com
For this compound specifically, the analytical approach would likely mirror the methods validated for D-sorbitol, such as HPLC or enzymatic methods. r-biopharm.comnih.gov However, the presence of the potassium ion would necessitate consideration of its potential influence on the analytical system. For instance, in chromatographic methods, the ionic nature of the salt could affect retention times and peak shapes, requiring appropriate mobile phase modifications.
Advanced Applications and Technological Implementations of D Sorbitol, Potassium Salt
D-Sorbitol, Potassium Salt in Materials Science and Engineering
The unique molecular structure of D-sorbitol, with its multiple hydroxyl groups, provides a versatile platform for innovation in materials science. When one or more of these hydroxyl groups form an ionic bond with potassium, the resulting this compound exhibits distinct properties that are being explored for the creation of advanced materials.
Role of this compound in Polymer Synthesis and Modification as a Monomer or Crosslinker
D-sorbitol and its derivatives are increasingly recognized for their potential in polymer chemistry, serving as bio-based building blocks. While direct research on this compound as a monomer or crosslinker is limited, the behavior of D-sorbitol in polymerization provides a strong indication of its potential roles. The hydroxyl groups of D-sorbitol can participate in condensation polymerizations to form polyesters. rsc.org The presence of the potassium salt would introduce ionic character into the polymer backbone, potentially influencing properties such as solubility, thermal stability, and ion conductivity.
As a crosslinker, this compound could be used to create three-dimensional polymer networks. nih.gov The multiple hydroxyl groups offer numerous sites for reaction with other monomers or polymer chains. The ionic nature of the potassium salt could introduce ionic crosslinks, which can be thermally reversible and responsive to environmental stimuli such as pH. This functionality is particularly interesting for the development of "smart" materials. For instance, in the context of ultra-high molecular weight polyethylene (B3416737) (UHMWPE), crosslinking is a crucial process to enhance its wear resistance for applications in joint replacements. researchgate.net The introduction of a bio-based crosslinker like a D-sorbitol derivative could offer a more biocompatible alternative to conventional methods.
Research into copolymers of L-aspartic acid with D-sorbitol has demonstrated the feasibility of incorporating sorbitol into polymer chains. google.com Substituting D-sorbitol with its potassium salt in such syntheses could lead to novel copolymers with tailored properties. The synthesis of such polymers could be achieved through various methods, including solvent-free melt condensation. google.com
Fabrication of this compound-Based Composite Materials with Tunable Properties
This compound can be incorporated into composite materials to tailor their physical and chemical properties. Its hygroscopic nature and ability to form complexes with metal ions make it a valuable additive. xa-gs.com In polymer composites, the addition of D-sorbitol or its salts can act as a plasticizer, increasing flexibility and processability. researchgate.net
The interaction between this compound and a polymer matrix can be complex. For instance, in polyvinyl alcohol (PVA)-based solid polymer electrolytes, the addition of D-sorbitol has been shown to increase the amorphousness of the polymer, which in turn enhances ionic conductivity. researchgate.net The potassium salt of D-sorbitol would be expected to contribute directly to the ionic conductivity of such a composite.
Furthermore, D-sorbitol has been investigated as a component in composite inks for 3D printing. researchgate.net The inclusion of its potassium salt could modify the rheological properties of the ink, improving printability and the mechanical properties of the final printed object. The ability to tune properties such as viscosity and gelation temperature is critical in additive manufacturing. researchgate.net
This compound in Bio-based Material Development and Sustainable Polymers
The drive towards a circular economy has spurred significant research into bio-based and biodegradable polymers. mdpi.comunits.it D-sorbitol, derived from renewable resources like glucose, is a key building block in this field. xa-gs.comresearchgate.net The use of this compound aligns with the principles of green chemistry, offering a sustainable alternative to petroleum-based monomers and additives.
Polymers derived from D-sorbitol, such as poly(sorbitol adipate), are being explored for biomedical applications. nih.gov The incorporation of a potassium salt could enhance the biocompatibility of these materials, as potassium is an essential ion in biological systems. Moreover, the biodegradability of such polymers is a key advantage for applications in drug delivery and tissue engineering. researchgate.net
The development of bio-based polymer electrolytes is another promising area. nih.gov Chitosan, starch, and other natural polymers are being investigated as hosts for various salts. nih.gov this compound could serve as both a plasticizer and the salt dopant in these systems, contributing to the development of fully bio-based and biodegradable energy storage devices.
Application of this compound in Hydrogel and Aerogel Formation
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. acs.org D-sorbitol and its derivatives have been shown to act as hydrogelators, forming gels through self-assembly. acs.orgnih.gov The presence of salts can significantly influence the gelation process, affecting both the kinetics of formation and the morphology of the resulting network. nih.gov For example, the addition of sodium chloride to a D-sorbitol-based hydrogelator was found to accelerate gelation and change the morphology from globular aggregates to long fibers. nih.gov It is conceivable that this compound could itself act as a hydrogelator or influence the gelling properties of other systems.
In the context of aerogels, which are highly porous and lightweight materials, D-sorbitol could be used as a precursor or additive. nih.govgoogle.com Silica aerogels, for example, can be modified with organic polymers to improve their mechanical properties. nih.gov The incorporation of this compound could introduce new functionalities, such as enhanced moisture absorption or specific catalytic activity. The sol-gel process, commonly used for aerogel synthesis, could be adapted to include this compound as a component of the gel network. google.combg.ac.rs
This compound in Chemical Synthesis and Catalysis
The chiral nature of D-sorbitol, inherited from its parent sugar, D-glucose, makes it a valuable molecule in the field of asymmetric synthesis. The specific stereochemical arrangement of its hydroxyl groups can be exploited to control the stereochemical outcome of chemical reactions.
This compound as a Chiral Auxiliary or Ligand in Asymmetric Synthesis
Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, which is crucial in the pharmaceutical industry where different enantiomers can have vastly different biological activities. nih.gov A chiral auxiliary is a chiral compound that is temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. bath.ac.uk After the reaction, the auxiliary is removed, leaving the desired enantiomerically enriched product.
While there is limited direct evidence of this compound being used as a chiral auxiliary, the principle is well-established with other chiral molecules. nih.govbath.ac.uk The potassium salt of D-sorbitol could be attached to a reactant molecule, and the chiral environment provided by the sorbitol backbone could influence the approach of reagents, leading to the preferential formation of one stereoisomer. The ionic nature of the potassium salt could also play a role in coordinating with metal catalysts or reagents.
Similarly, this compound could function as a chiral ligand in metal-catalyzed asymmetric reactions. google.com The hydroxyl groups can coordinate to a metal center, creating a chiral catalytic species. This chiral catalyst can then transfer its stereochemical information to the products of the reaction. The solubility of the potassium salt in different solvent systems could be an advantage in designing catalytic processes.
Sustainable and Circular Economy Aspects of this compound Utilization
The production and application of D-sorbitol and its derivatives are increasingly viewed through the lens of sustainability and the circular economy. This involves utilizing renewable biomass as a feedstock and evaluating the environmental footprint of its entire lifecycle.
Valorization of Biomass for this compound Production
D-sorbitol is recognized as one of the top value-added platform chemicals that can be derived from renewable biomass resources. researchgate.netresearchgate.net The primary route for its sustainable production is the conversion of lignocellulosic biomass, which is the most abundant and non-food-competing biopolymer on Earth. researchgate.netmdpi.com
The process of converting biomass to sorbitol is a two-step transformation:
Hydrolysis: The cellulosic component of biomass, a linear polymer of glucose, is broken down into its constituent glucose molecules. mdpi.com
Hydrogenation: The aldehyde group of the resulting glucose is reduced to a primary alcohol group, yielding sorbitol. wikipedia.org
To make this process more efficient, bifunctional catalysts have been developed that can perform both the hydrolysis and hydrogenation steps in a single pot. mdpi.comnih.gov For example, a ruthenium-based catalyst supported on sulfonic acid-functionalized carbon (Ru/CCD-SO₃H) has been shown to directly convert cellulose (B213188) to sorbitol with a yield of 63.8% at 180 °C. nih.gov A strong synergistic effect between the acidic sites (sulfonic groups) for hydrolysis and the metal sites (ruthenium nanoparticles) for hydrogenation is crucial for the catalyst's high efficiency. mdpi.comnih.gov
Once D-sorbitol is produced from biomass, the this compound can be synthesized through a straightforward neutralization reaction of the polyol with a suitable potassium source, such as potassium hydroxide (B78521) (KOH).
Lifecycle Assessment (LCA) Studies for this compound Applications
Lifecycle Assessment (LCA) is a methodology used to quantify the environmental impacts associated with all stages of a product's life. Several LCA studies have been conducted for sorbitol production from various feedstocks, providing insights into its environmental profile. These assessments typically follow a "gate-to-gate" or "cradle-to-gate" approach, evaluating impacts from the raw material extraction to the final product. scispace.comurjc.es
A key metric evaluated in these studies is the Global Warming Potential (GWP), measured in kilograms of CO₂ equivalent per kilogram of sorbitol (kg CO₂ eq/kg). The results from various studies highlight the significant environmental contributions of feedstock production and energy consumption during the manufacturing process.
For instance, a gate-to-gate LCA of sorbitol production from glucose showed a GWP of 3.551 kg CO₂ eq/kg sorbitol. scispace.comresearchgate.net This study identified glucose consumption and the electricity required for the hydrogenation reactor as the two largest contributors to the environmental impact. scispace.comresearchgate.net Another study assessing sorbitol production from European wheat starch reported a GWP of 1.61 kg CO₂-eq/kg. ku.dkresearchgate.net
The table below summarizes the GWP findings from different LCA studies on sorbitol production.
Table 1: Global Warming Potential (GWP) of Sorbitol Production from Various LCA Studies
| Feedstock / Process | GWP (kg CO₂ eq / kg sorbitol) | Scope | Source(s) |
|---|---|---|---|
| Glucose | 3.551 | Gate-to-gate | scispace.com, researchgate.net |
| Wheat Starch | 1.61 | Cradle-to-gate | ku.dk, researchgate.net |
| Corn Starch (Acid Hydrolysis) | 2.20 | Cradle-to-gate | researchgate.net |
Environmental Fate and Biogeochemical Cycling of D Sorbitol, Potassium Salt
Biotic Transformation and Biodegradation of D-Sorbitol, Potassium Salt
The biotic transformation of this compound, is primarily driven by the microbial metabolism of the D-sorbitol component.
D-sorbitol is readily biodegradable by a wide range of microorganisms in various environmental systems. In aerobic conditions, D-sorbitol has been shown to biodegrade significantly in activated sludge. For instance, one study reported that D-sorbitol, at a concentration of 100 mg/L, reached 81% of its theoretical biochemical oxygen demand (BOD) in two weeks using an activated sludge inoculum nih.gov.
In soil, microorganisms are also capable of degrading D-sorbitol. The rate of degradation can be influenced by soil type, microbial population, temperature, and moisture content. The potassium component of the salt is a nutrient and is unlikely to inhibit microbial activity at typical environmental concentrations. In fact, potassium is an essential element for microbial growth researchgate.net.
The metabolic pathway for D-sorbitol in many bacteria, such as those from the genus Gluconobacter, involves its oxidation to L-sorbose by the enzyme sorbitol dehydrogenase researchgate.netnih.gov. This is a key step in various biotechnological processes, including the production of vitamin C researchgate.net.
Upon dissolution in an aqueous environment, this compound, will dissociate into D-sorbitol and potassium ions. The biodegradation will then proceed on the D-sorbitol molecule.
The primary initial metabolite of D-sorbitol degradation by many microorganisms is L-sorbose , formed through the action of sorbitol dehydrogenase researchgate.netnih.gov. Further metabolism of L-sorbose can occur. For example, in Gluconobacter species, L-sorbose can be further oxidized by sorbose dehydrogenase and sorbosone dehydrogenase researchgate.net.
In other metabolic pathways, D-sorbitol can be converted to other sugar alcohols or organic acids. The ultimate fate of these degradation metabolites is typically further mineralization to carbon dioxide and water under aerobic conditions. The potassium ion released from the salt will enter the potassium cycle in the respective environment, becoming part of the soil's nutrient pool or remaining dissolved in water nih.govmdpi.com.
Table 2: Key Enzymes and Metabolites in the Initial Biodegradation of D-Sorbitol
| Enzyme | Substrate | Product | Common Microorganisms |
|---|---|---|---|
| Sorbitol Dehydrogenase | D-Sorbitol | L-Sorbose | Gluconobacter sp., Escherichia coli researchgate.netnih.gov |
| Sorbitol Dehydrogenase (degrading) | D-Sorbitol | Fructose (B13574) | Plant cells nih.gov |
Enzyme-Mediated Transformation of this compound
The transformation of this compound in the environment is primarily driven by the enzymatic activity of microorganisms. Once dissolved in an aqueous environment, the salt is expected to dissociate into D-sorbitol and potassium ions. The subsequent transformation is then focused on the D-sorbitol molecule, a six-carbon sugar alcohol.
A variety of enzymes found in bacteria, archaea, and plants can metabolize D-sorbitol. nih.gov The primary enzymatic pathway for D-sorbitol degradation involves its oxidation to either fructose or glucose. chemicalbook.com In many organisms, this conversion is catalyzed by sorbitol dehydrogenase (SDH) . nih.govchemicalbook.com There are different types of sorbitol dehydrogenases with varying cofactor dependencies and end products.
NAD+-dependent sorbitol dehydrogenase (NAD-SDH): This enzyme, also known as glucitol dehydrogenase, facilitates the oxidation of D-sorbitol to fructose. chemicalbook.com It is found in higher plants and plays a role in fruit metabolism. chemicalbook.com NAD-SDH can also metabolize other polyols, such as xylitol (B92547) and L-threitol, demonstrating a degree of substrate flexibility. chemicalbook.com
NADP+-dependent sorbitol dehydrogenase: This enzyme variant utilizes NADP+ as a cofactor and is also involved in the conversion of D-sorbitol. nih.gov However, its activity can be inhibited by the accumulation of its product, NADPH. nih.gov
Sorbitol-6-phosphate 2-dehydrogenase: This enzyme is part of a pathway where D-sorbitol is first phosphorylated to sorbitol-6-phosphate, which is then oxidized to fructose-6-phosphate. nih.gov
Another key enzyme in D-sorbitol metabolism is D-sorbitol dehydrogenase (SLDH) , which converts D-sorbitol to L-sorbose. nih.gov One novel SLDH, identified from Faunimonas pinastri A52C2, shows optimal activity in an alkaline environment (pH 8.0) and is dependent on cofactors like NAD+ and NADP+. nih.gov
The efficiency and products of these enzymatic transformations can be influenced by environmental factors such as pH and the presence of cofactors. nih.gov For instance, some enzymes exhibit higher activity in the presence of certain additives, while others may be inhibited. nih.govmdpi.com
Table 1: Key Enzymes in D-Sorbitol Transformation
| Enzyme | Substrate | Product(s) | Cofactor | Organism Type |
| NAD+-dependent Sorbitol Dehydrogenase (NAD-SDH) | D-Sorbitol | Fructose | NAD+ | Plants, Bacteria nih.govchemicalbook.com |
| NADP+-dependent Sorbitol Dehydrogenase | D-Sorbitol | L-Sorbose | NADP+ | Bacteria nih.govnih.gov |
| Sorbitol-6-phosphate 2-dehydrogenase | Sorbitol-6-phosphate | Fructose-6-phosphate | NAD+ | Bacteria nih.gov |
| D-Sorbitol Dehydrogenase (SLDH) | D-Sorbitol | L-Sorbose | NAD+, NADP+ | Bacteria nih.gov |
Environmental Monitoring and Presence of this compound in Natural Systems
The environmental presence of this compound is not well-documented. However, D-sorbitol itself is a naturally occurring sugar alcohol found in various plants, fruits, and marine algae. chemicalbook.comnih.govresearchgate.netlavistapizzeria.de Its synthetic production from glucose also contributes to its potential release into the environment. chemondis.com
Detecting this compound in environmental matrices would involve separate analyses for the D-sorbitol and potassium components. The focus of analytical methods has been on the detection of D-sorbitol and other polyols.
Several advanced analytical techniques are available for the detection and quantification of sorbitol in various samples, including environmental ones. creative-proteomics.com
High-Performance Liquid Chromatography (HPLC): This is a widely used method for sorbitol analysis. ijcrcps.comthermofisher.com Different detectors can be coupled with HPLC for this purpose:
Refractive Index Detector (RID): A common detector for analyzing sugars and sugar alcohols. thermofisher.comfao.orgresearchgate.net
Evaporative Light Scattering Detector (ELSD): Offers good sensitivity for non-volatile compounds like sorbitol. creative-proteomics.com
Pulsed Amperometric Detector (PAD): A sensitive technique for the analysis of carbohydrates. ijcrcps.com
Gas Chromatography (GC): Often used in conjunction with mass spectrometry (GC-MS), this method requires derivatization of the polyol to make it volatile. customs.go.jpcreative-proteomics.com
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): These are highly sensitive and specific methods for identifying and quantifying polyols in complex mixtures, including environmental samples. creative-proteomics.comcreative-proteomics.comnih.gov
Capillary Electrophoresis: This technique has also been applied for the separation and detection of sorbitol. ijcrcps.com
Near-Infrared (NIR) Spectroscopy: This method can be used for real-time process monitoring of polyols in industrial settings and has potential for laboratory analysis of environmental samples. metrohm.commetrohm.com
Sample preparation for these analyses typically involves extraction, cleanup, and sometimes derivatization. creative-proteomics.com For water samples, pre-concentration steps may be necessary. For soil samples, extraction with a suitable solvent would be the initial step.
Table 2: Analytical Methods for D-Sorbitol Detection
| Analytical Technique | Detector | Sample Type | Key Features |
| High-Performance Liquid Chromatography (HPLC) | Refractive Index (RI), Evaporative Light Scattering (ELSD), Pulsed Amperometric (PAD) | Water, Food, Pharmaceuticals | Robust and versatile for quantification. ijcrcps.comthermofisher.comfao.org |
| Gas Chromatography (GC) | Flame Ionization (FID), Mass Spectrometry (MS) | Various | Requires derivatization; high resolution. customs.go.jpcreative-proteomics.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Mass Spectrometer | Water, Biological fluids | High sensitivity and specificity for complex matrices. creative-proteomics.comnih.gov |
| Near-Infrared (NIR) Spectroscopy | NIR Detector | Industrial process streams | Rapid, non-destructive, real-time analysis. metrohm.commetrohm.com |
Specific studies on the occurrence and distribution of this compound in the environment are scarce. However, the distribution of its components can be inferred from existing knowledge.
D-Sorbitol: As a naturally occurring compound, D-sorbitol is found in many plants, particularly in fruits of the Rosaceae family like apples, pears, and peaches. chemicalbook.comresearchgate.net It is also produced by some marine algae. nih.gov Industrial production and use as a sugar substitute can lead to its presence in wastewater and subsequently in aquatic environments. chemondis.comscispace.com Due to its high water solubility, D-sorbitol is expected to be mobile in aqueous systems. nih.gov It is not expected to undergo hydrolysis or direct photolysis in the environment. nih.govrsc.org
Potassium: Potassium is a naturally abundant element in soils and a vital plant nutrient. cropnutrition.compioneer.com It exists in various forms in the soil: in soil solution, as exchangeable ions on clay and organic matter, and within the structure of soil minerals. nih.govresearchgate.net The addition of potassium salts to soil, such as from fertilizers, increases the concentration of soluble and exchangeable potassium. rbcsjournal.org The mobility of potassium in soil is generally limited, being more mobile than phosphorus but less so than nitrogen. cropnutrition.com Its movement is influenced by soil type, clay content, and organic matter. cropnutrition.comrbcsjournal.org
Role of this compound in Nutrient Cycling (e.g., Potassium Mobility and Carbon Fluxes)
The introduction of this compound into the environment can influence nutrient cycling, primarily through the contributions of its two components.
Potassium Mobility: The potassium ion from the salt will contribute to the pool of available potassium in the soil. cropnutrition.com Its mobility will be governed by cation exchange processes on soil colloids. pioneer.com In soils with low cation exchange capacity (CEC), such as sandy soils, the added potassium may be more mobile and potentially subject to leaching. cropnutrition.com Conversely, in clay-rich soils with high CEC, the potassium will be more readily retained. cropnutrition.compioneer.com The increased availability of potassium can be taken up by plants and microorganisms, entering the local nutrient cycle. nih.govrbcsjournal.org
Carbon Fluxes: The D-sorbitol component serves as a readily available source of carbon for soil and aquatic microorganisms. nih.gov Its enzymatic degradation by these organisms will release carbon dioxide through respiration, contributing to local carbon fluxes. researchgate.net The rate of this carbon turnover will depend on environmental conditions and the microbial community present. In plant systems, sorbitol acts as a transport carbohydrate, moving carbon from source tissues (leaves) to sink tissues (fruits), where it is metabolized for energy and growth. nih.govnih.gov
Ecotoxicological Implications of this compound Transformation Products (No direct safety/adverse effects)
The primary enzymatic transformation products of D-sorbitol are fructose, glucose, and L-sorbose. chemicalbook.comnih.gov These are common sugars that are readily metabolized by a wide range of organisms and are generally considered to have low ecotoxicological concern.
However, under certain conditions, the metabolism of sorbitol can lead to the formation of other intermediates. For instance, in the context of certain metabolic disorders, the accumulation of sorbitol can lead to the formation of advanced glycation end products (AGEs) through its conversion to fructose and subsequent degradation products. mdpi.comacs.org While this is primarily a concern in a physiological context, the potential for similar reactions to occur in the environment, particularly in micro-niches with high sugar concentrations, cannot be entirely ruled out.
Studies on the ecotoxicity of sorbitol itself have shown it to have low toxicity to aquatic organisms like Aliivibrio fischeri, Daphnia magna, and Raphidocelis subcapitata, with effective concentrations (EC50) being high. nih.gov The ecotoxicological profiles of the primary transformation products (glucose and fructose) are also well-established and generally low. The environmental impact of these transformation products is more likely related to their role in microbial metabolism and potential to cause localized changes in nutrient dynamics rather than direct toxicity.
It is important to consider that the environmental impact of chemical transformation products can be complex and may involve different modes of toxic action. ethz.ch While the immediate breakdown products of D-sorbitol appear benign, a comprehensive understanding would require further investigation into potential secondary transformation pathways and their products under various environmental conditions.
Future Research Directions and Emerging Paradigms for D Sorbitol, Potassium Salt
Exploration of Novel Synthetic Routes and Derivatizations for D-Sorbitol, Potassium Salt
Future research will likely concentrate on optimizing the synthesis of this compound. The conventional method involves the direct neutralization of D-sorbitol with potassium hydroxide (B78521). While straightforward, this process offers avenues for improvement in terms of yield, purity, and cost-effectiveness. One area of interest is the in-situ formation of the potassium salt during the catalytic hydrogenation of glucose, a primary method for producing D-sorbitol. Investigating the influence of potassium-based catalysts and reaction conditions could lead to a more integrated and efficient manufacturing process.
Furthermore, the exploration of novel derivatization methods for D-sorbitol and its potassium salt is a key research direction. Derivatization can modify the compound's physicochemical properties, opening up new applications. For instance, methods using agents like benzyl (B1604629) alcohol have been explored for the analysis of D-sorbitol, suggesting that similar strategies could be adapted for its potassium salt to enhance its functionality or facilitate its incorporation into various matrices. scirp.org Research into esterification, etherification, and other chemical modifications of the hydroxyl groups will be crucial in creating derivatives with tailored properties.
Advanced Spectroscopic Techniques for In Situ Monitoring of this compound Reactions and Transformations
The dynamic nature of chemical reactions involving this compound necessitates the use of advanced spectroscopic techniques for real-time, in-situ monitoring. Future studies will likely employ methods such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy to observe reaction kinetics, intermediate formation, and structural changes as they occur.
These techniques can provide invaluable insights into the mechanisms of synthesis and degradation. For example, in-situ FTIR could track the deprotonation of hydroxyl groups during salt formation, while advanced NMR techniques could elucidate the specific sites of potassium ion interaction along the sorbitol backbone. This level of detailed, real-time analysis will be instrumental in optimizing reaction conditions and ensuring the quality and consistency of the final product.
Multiscale Modeling Approaches for this compound Behavior Prediction Across Different Environments
Computational modeling is set to become an indispensable tool for predicting the behavior of this compound in various environments. Multiscale modeling, which combines quantum mechanical, molecular dynamics, and coarse-grained simulations, can provide a comprehensive understanding of the compound's properties from the atomic to the macroscopic level.
These models can predict how this compound will interact with other molecules, such as water, polymers, or biological macromolecules. This predictive capability is crucial for designing new formulations and applications. For instance, simulations could forecast its effectiveness as a humectant in cosmetic formulations or its role in stabilizing proteins in biotechnological processes. By understanding these interactions at a fundamental level, researchers can rationally design systems with desired properties, reducing the need for extensive empirical experimentation.
Integration of this compound into Next-Generation Functional Materials and Devices
The unique properties of this compound make it a promising candidate for incorporation into advanced functional materials and devices. Its hygroscopicity, a characteristic inherited from the parent D-sorbitol, could be harnessed in the development of novel moisture-regulating materials. vulcanchem.com Future research could explore its use as a functional additive in biodegradable polymers, enhancing their flexibility and processing characteristics.
In the realm of electronics, the ionic nature of this compound suggests potential applications in solid-state electrolytes for batteries or as a component in conductive hydrogels for flexible electronic devices. Investigations into its electrical and electrochemical properties will be essential to unlock these possibilities.
Interdisciplinary Research on this compound Interactions with Complex Biological Systems (Non-Clinical, e.g., protein stabilization, cell-free systems)
Beyond its traditional uses, this compound is gaining attention for its potential roles in complex biological systems, outside of clinical applications. A significant area of future research lies in its ability to act as a protein stabilizer. Polyols like sorbitol are known to protect proteins from denaturation, and the addition of a potassium salt could modulate this effect. Studies will likely focus on understanding the mechanisms by which this compound interacts with proteins, potentially through preferential hydration or exclusion from the protein surface.
Furthermore, its application in cell-free systems is a promising avenue. These systems are increasingly used for the production of biologics and fine chemicals. This compound could serve as an osmolyte to maintain the stability and activity of enzymes and other biological components within these systems. For instance, in enzymatic reactions like the conversion of D-sorbitol to L-sorbose by D-sorbitol dehydrogenase, the presence of specific salts can influence enzyme activity and stability. nih.gov Research in this area could lead to more robust and efficient cell-free manufacturing platforms.
Opportunities for Sustainable Production and Application of this compound in the Context of Bioeconomy
As the world moves towards a more sustainable bioeconomy, D-sorbitol, which is recognized as a top value-added chemical from biomass, and its derivatives are positioned to play a significant role. vulcanchem.comresearchgate.net Future research will focus on developing greener and more sustainable production methods for this compound. This includes utilizing renewable feedstocks, such as lignocellulosic biomass, and employing biocatalytic processes to minimize environmental impact.
The applications of this compound within the bioeconomy are also expanding. Its potential as a bio-based plasticizer, humectant, or cryoprotectant in agricultural applications aligns with the principles of a circular economy. Research will be directed towards evaluating its performance and biodegradability in these roles, contributing to the development of more environmentally friendly products.
Development of Standardized Characterization Protocols for this compound
To ensure the quality, safety, and efficacy of this compound across its various applications, the development of standardized characterization protocols is paramount. Currently, the characterization of this compound relies on methods developed for its parent compound, D-sorbitol, or other related salts.
Addressing Data Gaps in Fundamental Understanding of this compound Chemistry
A comprehensive review of the existing scientific literature reveals significant data gaps in the fundamental chemical understanding of this compound. While its parent compound, D-sorbitol, is extensively studied and characterized, the potassium salt derivative remains largely unexplored, with a notable scarcity of empirical data on its physicochemical properties and reactivity. This lack of information presents challenges in fully realizing its potential applications and necessitates targeted research to build a robust chemical profile.
The primary method for synthesizing this compound involves a two-step process. First, D-glucose is converted to D-sorbitol through catalytic hydrogenation. wikipedia.org Subsequently, the D-sorbitol is neutralized with a suitable potassium source, such as potassium hydroxide, to form the salt. An alternative approach involves the direct neutralization of D-sorbitol with potassium hydroxide, where the strong base reacts with the weakly acidic hydroxyl groups of the sorbitol molecule. The pKa of D-sorbitol's hydroxyl groups is reported to be 13.6, indicating that a strong base is required for effective salt formation.
Despite the established synthesis routes, a detailed characterization of the resulting potassium salt is conspicuously absent from the literature. The Chemical Abstracts Service (CAS) has assigned the registry number 197852-63-4 to this compound, providing a unique identifier for this compound. lookchem.com However, beyond this identification and its general molecular formula, C₆H₁₄O₆·K, specific experimental data are sparse. lookchem.com The exact stoichiometry can vary depending on the degree of neutralization during synthesis, as multiple hydroxyl groups on the D-sorbitol molecule could potentially react.
The following table summarizes the available information for D-sorbitol and highlights the corresponding data gaps for its potassium salt, underscoring the need for further research.
| Property | D-Sorbitol | This compound |
| Molecular Formula | C₆H₁₄O₆ scbt.com | C₆H₁₄O₆·K lookchem.com |
| Molecular Weight | 182.17 g/mol scbt.comnih.gov | Variable (depends on potassium content) |
| CAS Number | 50-70-4 scbt.com | 197852-63-4 lookchem.com |
| Melting Point | 98-100 °C chemicalbook.com | Data not available |
| Boiling Point | 105 °C vulcanchem.com | Data not available |
| Density | 1.28 g/mL at 25 °C chemicalbook.com | Data not available |
| Solubility in Water | Very soluble chemicalbook.comnihs.go.jp | Data not available |
| pKa | 13.6 | Data not available |
| Physical Appearance | White crystalline powder nih.govchemicalbook.com | Data not available |
This table is interactive. Users can sort the columns to compare the properties of D-Sorbitol and the data available for this compound.
The lack of empirical data for this compound extends to its spectroscopic profile, crystalline structure, and thermodynamic properties. Research is needed to determine its melting and boiling points, density, and solubility in various solvents. Furthermore, detailed spectroscopic analyses, including NMR, IR, and mass spectrometry, would be invaluable for confirming its structure and purity. X-ray crystallography studies are essential to understand the solid-state structure and the coordination of the potassium ion with the sorbitol molecule.
Future research should prioritize the systematic characterization of this compound. This includes controlled synthesis to produce samples with well-defined stoichiometry, followed by comprehensive analytical testing to populate the data gaps identified. A thorough understanding of its fundamental chemistry is a prerequisite for exploring its potential applications in various fields, from pharmaceuticals and food science to industrial chemistry.
Q & A
Q. How can qualitative analysis of salts be adapted to verify potassium content in this compound?
- Methodological Answer : Use flame photometry or ion-selective electrodes for rapid potassium detection. For confirmatory tests, precipitate potassium as cobaltinitrite (K[Co(NO)]) and quantify via gravimetry . Cross-validate with atomic absorption spectroscopy (AAS) to ensure accuracy, especially in trace-level analyses.
Q. What controls are essential when studying this compound’s effects on microbial growth under salt stress?
- Methodological Answer : Include positive controls (e.g., wild-type strains without genetic modifications ) and negative controls (e.g., media lacking potassium salts). Monitor pH shifts caused by D-sorbitol’s acidity and adjust buffering agents (e.g., phosphate buffers ). Use isogenic strains to isolate genetic contributions to observed phenotypes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
